

5-Fluoro-2-methoxybenzonitrile: A Key Intermediate in Advanced Pharmaceutical Development

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Compound of Interest

Compound Name: **5-Fluoro-2-methoxybenzonitrile**

Cat. No.: **B061647**

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 189628-38-4

This technical guide provides an in-depth overview of **5-Fluoro-2-methoxybenzonitrile**, a crucial chemical intermediate in the synthesis of targeted therapeutics, most notably the Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib. This document details its chemical and physical properties, outlines a plausible synthetic route, and explores its significance in the context of BTK signaling and cancer therapy.

Core Properties and Specifications

5-Fluoro-2-methoxybenzonitrile is a substituted benzonitrile featuring both a fluorine atom and a methoxy group, which contribute to its unique reactivity and utility as a building block in medicinal chemistry.^[1] Its key properties are summarized below.

Property	Value	Reference
CAS Number	189628-38-4	[1] [2]
Molecular Formula	C ₈ H ₆ FNO	[1] [2]
Molecular Weight	151.14 g/mol	[1] [2]
Appearance	Light orange to yellow to green powder/crystal	[1]
Melting Point	115 - 119 °C	[1]
Synonyms	2-Cyano-4-fluoroanisole	[1] [2]

Synthesis and Reactivity

While specific proprietary synthesis methods may exist, a plausible and common approach for the synthesis of aryl nitriles from anilines is the Sandmeyer reaction.[\[1\]](#)[\[3\]](#)[\[4\]](#) This well-established method offers a viable route to **5-Fluoro-2-methoxybenzonitrile** from a readily available precursor.

Plausible Experimental Protocol: Sandmeyer Reaction

This protocol describes the synthesis of **5-Fluoro-2-methoxybenzonitrile** from 2-Amino-5-fluorobenzonitrile.

Step 1: Diazotization of 2-Amino-5-fluorobenzonitrile

- In a reaction vessel, dissolve 2-Amino-5-fluorobenzonitrile in a cooled aqueous solution of a strong acid, such as hydrochloric acid.
- Maintain the temperature between 0-5 °C using an ice bath.
- Slowly add a solution of sodium nitrite (NaNO₂) in water to the reaction mixture with vigorous stirring. The slow addition is crucial to control the exothermic reaction and maintain the low temperature.
- Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

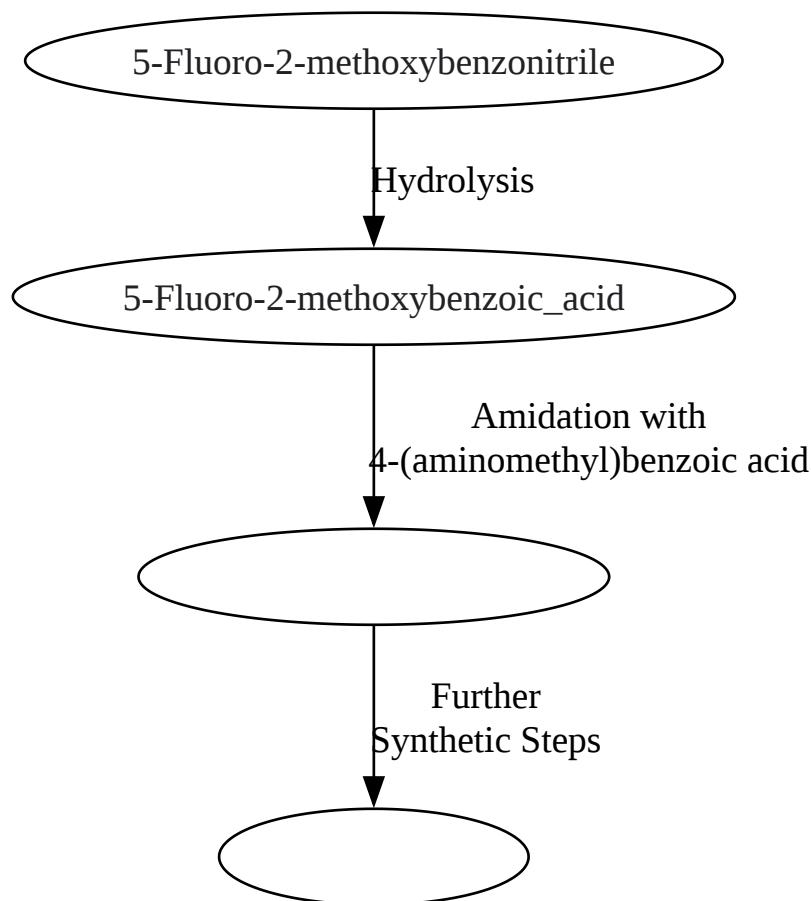
- In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.
- Slowly add the freshly prepared diazonium salt solution from Step 1 to the copper cyanide solution. The temperature should be carefully controlled.
- Observe for the evolution of nitrogen gas, which indicates the progression of the reaction.
- After the addition is complete, the reaction mixture may be gently warmed to ensure the reaction goes to completion.
- The product, **5-Fluoro-2-methoxybenzonitrile**, can then be isolated through extraction with an organic solvent, followed by washing, drying, and purification, typically by recrystallization or column chromatography.

Plausible synthetic workflow for **5-Fluoro-2-methoxybenzonitrile**.

Application in Drug Development: The Synthesis of Pirtobrutinib

5-Fluoro-2-methoxybenzonitrile is a key precursor for the synthesis of 5-fluoro-2-methoxybenzoic acid, a critical starting material for the Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib. Pirtobrutinib is a highly selective and non-covalent BTK inhibitor used in the treatment of B-cell malignancies.

The synthesis of Pirtobrutinib involves the amidation of 5-fluoro-2-methoxybenzoic acid with 4-(aminomethyl)benzoic acid, followed by a series of further reactions to construct the final active pharmaceutical ingredient (API). The 5-fluoro-2-methoxybenzoyl moiety is a crucial component of the final drug, contributing to its binding affinity and overall efficacy.



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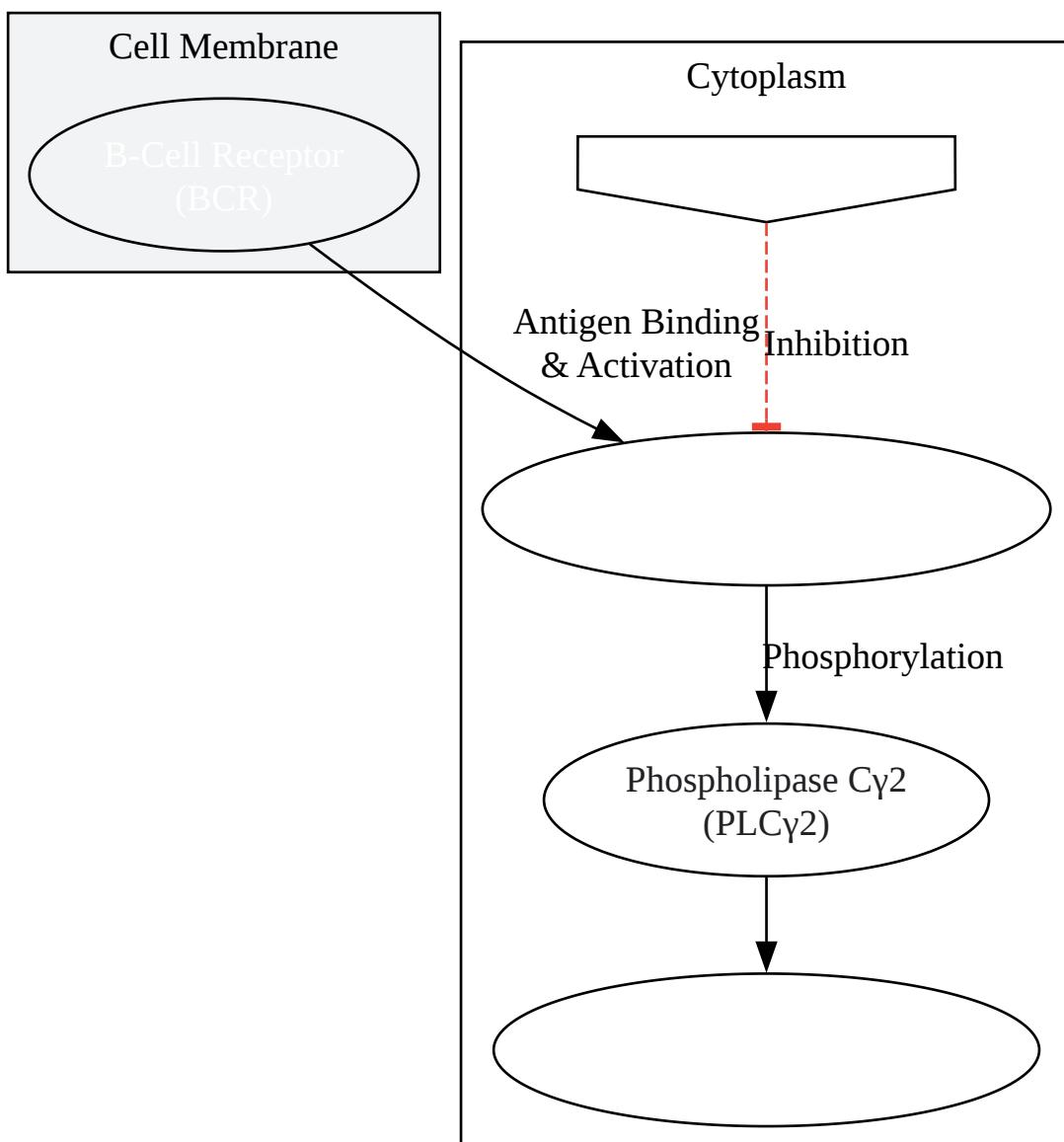
Role of **5-Fluoro-2-methoxybenzonitrile** in Pirtobrutinib synthesis.

The BTK Signaling Pathway and Inhibition by Pirtobrutinib

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the development, proliferation, and survival of B-cells. In many B-cell malignancies, this pathway is abnormally activated, making BTK a prime target for therapeutic intervention.

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLC γ 2), which in turn triggers a cascade of events leading to cell proliferation and survival.

Pirtobrutinib, containing the structural motif derived from **5-Fluoro-2-methoxybenzonitrile**, acts as a potent and selective non-covalent inhibitor of BTK.^[5] By binding to the ATP-binding site of the BTK enzyme, Pirtobrutinib blocks its kinase activity, thereby interrupting the downstream signaling cascade. This leads to the inhibition of B-cell proliferation and the induction of apoptosis in malignant B-cells. A key advantage of Pirtobrutinib's reversible, non-covalent binding is its ability to inhibit BTK even in the presence of mutations that confer resistance to covalent BTK inhibitors.



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Inhibition of the BTK signaling pathway by Pirtobrutinib.

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